

Ethyl Hydrogen Suberate: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl hydrogen suberate*

Cat. No.: B081276

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen suberate, also known as monoethyl suberate or 8-ethoxy-8-oxo octanoic acid, is a mono-ester derivative of the dicarboxylic acid, suberic acid.^{[1][2][3][4]} Its bifunctional nature, possessing both a terminal carboxylic acid and an ethyl ester group, makes it a versatile building block and valuable intermediate in a multitude of research and development areas.^[5] This technical guide provides an in-depth overview of the potential research applications of **Ethyl hydrogen suberate**, with a focus on its synthesis, biological activities, and utility in polymer chemistry and drug delivery systems.

Chemical and Physical Properties

Ethyl hydrogen suberate is a clear, colorless to pale yellow liquid at room temperature.^[6] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	14113-01-0	[1] [2] [3] [4]
Molecular Formula	C10H18O4	[1] [2] [3] [4] [6]
Molecular Weight	202.25 g/mol	[1] [2] [3] [4]
IUPAC Name	8-ethoxy-8-oxooctanoic acid	[2] [6]
Synonyms	Monoethyl suberate, Octanedioic acid monoethyl ester	[1] [2] [3] [4]
Melting Point	25-27 °C	[3]
Boiling Point	192 °C at 17 Torr	[3]
Density	0.9807 g/cm³	[3]
Refractive Index	1.4415-1.4455 @ 20 °C	[6]

Synthesis of Ethyl Hydrogen Suberate

The synthesis of **Ethyl hydrogen suberate** can be primarily achieved through two main routes: direct esterification of suberic acid and partial saponification of diethyl suberate. The choice of method often depends on the desired yield, purity, and scalability of the process.

Experimental Protocol 1: Direct Acid-Catalyzed Esterification of Suberic Acid

This method involves the direct reaction of suberic acid with ethanol in the presence of an acid catalyst. The equilibrium of the reaction is typically shifted towards the product by using an excess of ethanol or by removing the water formed during the reaction.

Materials:

- Suberic acid
- Anhydrous ethanol

- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexane)

Procedure:

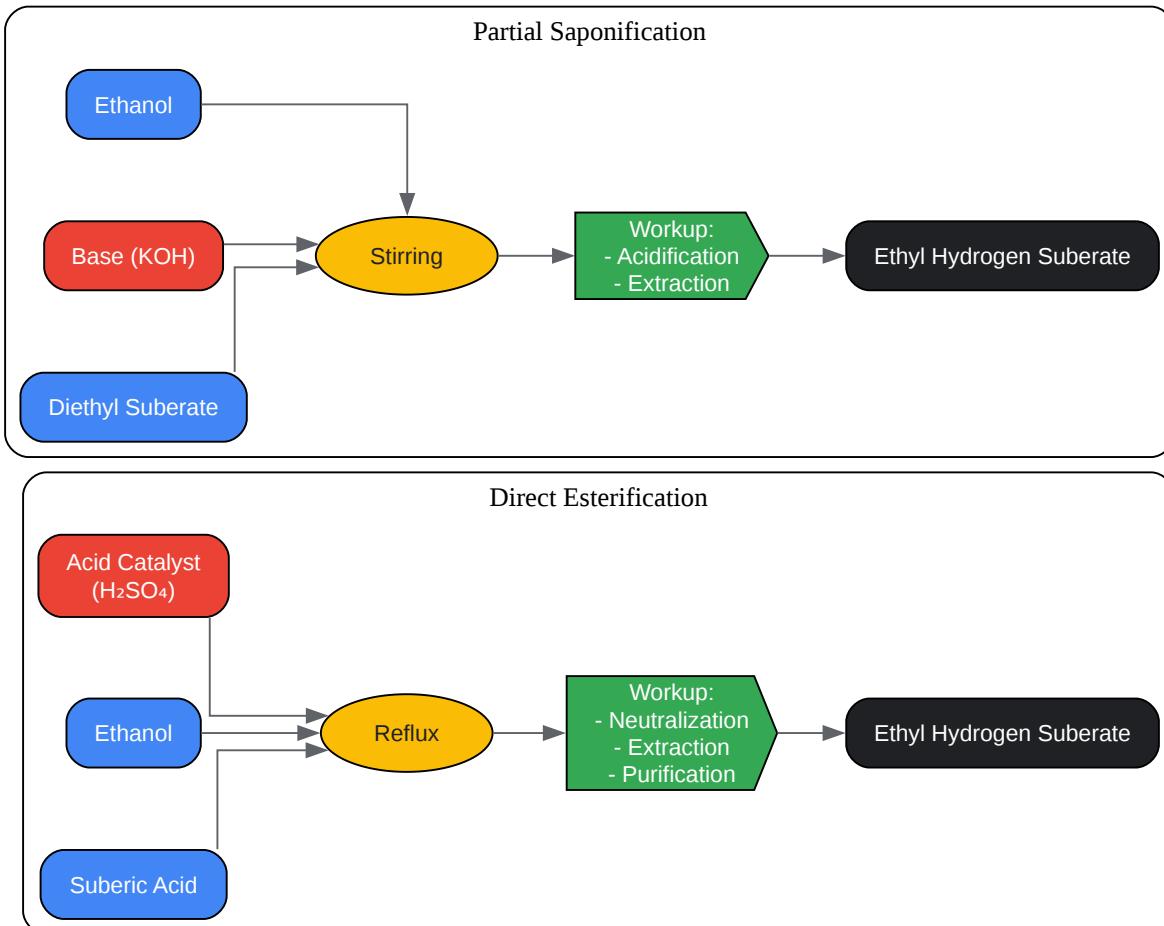
- A mixture of suberic acid (1 equivalent) and a significant excess of anhydrous ethanol (e.g., 10-20 equivalents) is prepared in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is carefully added to the mixture.
- The reaction mixture is refluxed for a specified period (e.g., 4-8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
- Alternatively, a stoichiometric amount of ethanol can be used with an azeotropic solvent like toluene and a Dean-Stark apparatus to remove water and drive the reaction to completion.
- After cooling to room temperature, the excess ethanol is removed under reduced pressure.
- The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- Purification is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield and Purity: The yield and purity can vary depending on the reaction conditions. However, yields in the range of 70-85% are commonly reported for similar mono-esterification reactions. Purity of >95% can be achieved after chromatographic purification.

Experimental Protocol 2: Partial Saponification of Diethyl Suberate

This method involves the selective hydrolysis of one of the two ester groups of diethyl suberate using a limited amount of a base.

Materials:

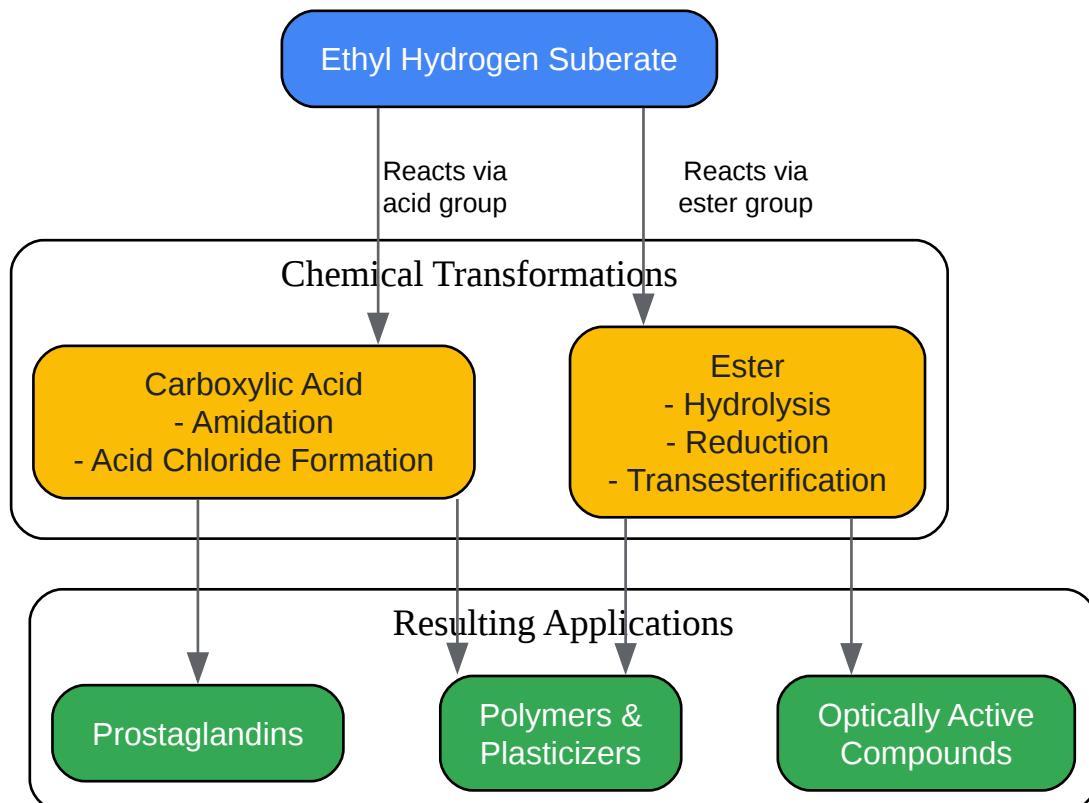

- Diethyl suberate
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Ethanol (solvent)
- Hydrochloric acid (for acidification)
- Organic solvents for extraction (e.g., diethyl ether)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate

Procedure:

- Diethyl suberate (1 equivalent) is dissolved in ethanol in a round-bottom flask.
- A solution of potassium hydroxide (1 equivalent) in ethanol is added dropwise to the diethyl suberate solution at a controlled temperature (e.g., 0 °C or room temperature).
- The reaction mixture is stirred for a defined period (e.g., 2-4 hours), and the reaction progress is monitored by TLC.
- Once the reaction is complete, the solvent is removed under reduced pressure.

- The residue is dissolved in water and washed with diethyl ether to remove any unreacted diethyl suberate.
- The aqueous layer is then acidified to a pH of approximately 2-3 with hydrochloric acid, leading to the precipitation of **Ethyl hydrogen suberate**.
- The product is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the final product.

Expected Yield and Purity: This method can provide good yields, often exceeding 80%, with high purity after the workup procedure.

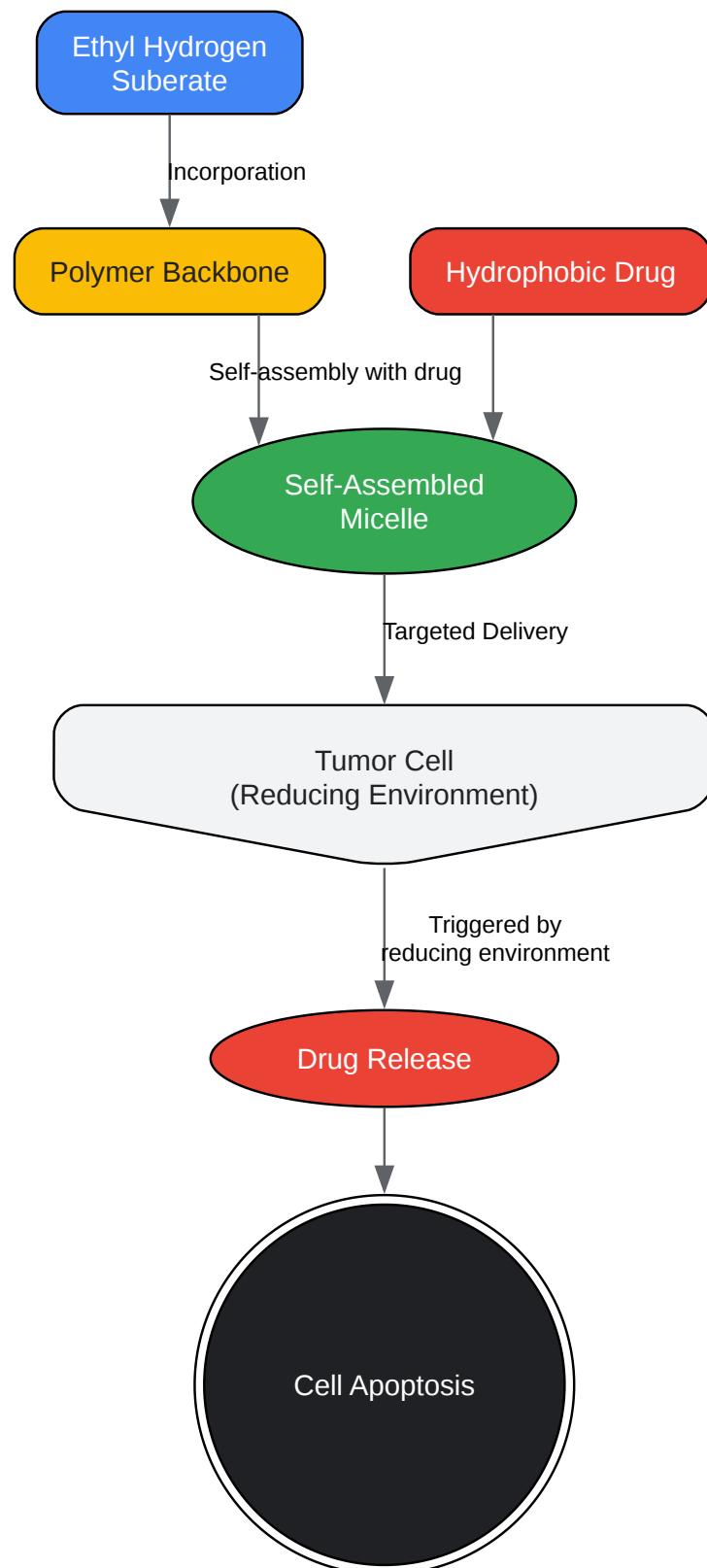

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **Ethyl Hydrogen Suberate**.

Potential Research Applications
Organic Synthesis and as a Versatile Building Block

Ethyl hydrogen suberate serves as a key intermediate in the synthesis of more complex molecules due to its two distinct functional groups.^[5] The carboxylic acid moiety can be activated to form an acid chloride or amide, while the ester group can be hydrolyzed or reduced. This dual reactivity allows for its use in the synthesis of a variety of compounds, including:

- **Polymers and Plasticizers:** The dicarboxylic nature of the parent suberic acid is utilized in the production of polyesters and polyamides. **Ethyl hydrogen suberate** can be used to introduce specific chain lengths and functionalities into polymer backbones.^[5]
- **Prostaglandins:** Historically, suberic acid derivatives have been employed as starting materials in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects.^[5]
- **Optically Active Compounds:** The selective modification of one of the functional groups in **Ethyl hydrogen suberate** allows for the creation of chiral molecules, which are crucial in the development of pharmaceuticals.^[5]



[Click to download full resolution via product page](#)

Caption: Applications of **Ethyl Hydrogen Suberate** in synthesis.

Drug Delivery Systems

The amphiphilic nature of **Ethyl hydrogen suberate**, with its hydrophilic carboxylic acid head and more hydrophobic ester tail, makes it a candidate for the development of drug delivery systems. Suberic acid itself is utilized in creating reduction-sensitive micelles for targeted cancer therapy.^{[7][8]} These smart drug carriers are designed to release their payload in the reducing environment of tumor cells, thereby enhancing therapeutic efficacy and minimizing side effects.^{[7][8]} **Ethyl hydrogen suberate** can be incorporated into such systems to modulate their physicochemical properties, such as hydrophobicity, drug loading capacity, and release kinetics.

[Click to download full resolution via product page](#)

Caption: Drug delivery using suberate-based micelles.

Potential Biological Activities

While direct biological activity data for **Ethyl hydrogen suberate** is limited, studies on related dicarboxylic acids and their derivatives suggest potential for anti-inflammatory and anticancer activities.

- **Anti-inflammatory Properties:** Dicarboxylic acids have been investigated for their anti-inflammatory effects. The mechanism may involve the modulation of inflammatory pathways, although specific signaling cascades have not been fully elucidated for suberic acid derivatives.
- **Anticancer Potential:** Ethyl acetate fractions of various plant extracts have demonstrated cytotoxic effects against cancer cell lines, with IC₅₀ values in the low $\mu\text{g/mL}$ range.^[9] For example, an ethyl acetate subfraction from fermented oats showed IC₅₀ values of 0.75 $\mu\text{g/mL}$ against HepG2 (liver cancer) and 0.63 $\mu\text{g/mL}$ against HT-29 (colon cancer) cells.^[9] While these fractions contain a mixture of compounds, they suggest that ester-containing molecules can possess significant anticancer activity. Further research is warranted to investigate the specific effects of **Ethyl hydrogen suberate** on cancer cell proliferation and apoptosis.

Conclusion

Ethyl hydrogen suberate is a molecule with significant potential across various scientific disciplines. Its straightforward synthesis and versatile chemical nature make it an attractive building block for the creation of novel polymers, pharmaceuticals, and advanced drug delivery systems. While its specific biological activities are yet to be fully explored, the known properties of related compounds suggest that it may hold promise as a lead compound for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to explore the diverse applications of **Ethyl hydrogen suberate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl hydrogen suberate | C10H18O4 | CID 84204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of dicarboxylic acids, salts, and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of polyesters from lactones, dicarboxylic acid divinyl esters, and glycols through combination of ring-opening polymerization and polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Ethyl hydrogen suberate | 14113-01-0 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ethyl Hydrogen Suberate: A Technical Guide to Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081276#potential-research-applications-of-ethyl-hydrogen-suberate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com